molecular formula C14H19NO2 B2362791 Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate CAS No. 885958-67-8

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Cat. No.: B2362791
CAS No.: 885958-67-8
M. Wt: 233.311
InChI Key: KLQYKJMMAPSQCP-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction produces N,N-bis(β-methoxycarbonylethyl)benzylamine, which is then cyclized in the presence of sodium methoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (MBC) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MBC is characterized by a pyrrolidine ring with a methyl group and a benzyl substituent. Its molecular formula is C13H17NO2, with a molecular weight of approximately 233.31 g/mol. The specific stereochemistry at positions 3 and 4 (3S, 4S) plays a crucial role in its biological interactions and properties.

The biological activity of MBC is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate receptor function or inhibit enzyme activity, leading to significant biological effects. The exact pathways involved depend on the specific biological context in which MBC is applied.

Potential Mechanisms Include:

  • Enzyme Inhibition: MBC may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation: It can interact with receptors involved in neurotransmission, potentially influencing neurological functions.

Biological Activity

Research indicates that MBC has potential applications in the treatment of neurological disorders and other medical conditions. Its pharmacological properties have been investigated in various studies:

  • Neurological Disorders: MBC has been explored for its potential to affect neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety .
  • Pharmacological Studies: In vitro studies have shown that MBC can influence cellular signaling pathways related to neurotransmission .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InteractionInvestigated interactions with enzymes affecting neurotransmission.
Receptor ModulationShowed potential as a modulator for receptors involved in appetite control.
Pharmacological EffectsIndicated inhibition of specific enzyme activities leading to therapeutic effects.

Notable Research Insights

  • A study highlighted the compound's ability to act as a building block for synthesizing more complex molecules with targeted biological activities, emphasizing its utility in drug development.
  • Another investigation focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications to the MBC structure could enhance its efficacy against specific biological targets .

Properties

IUPAC Name

methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQYKJMMAPSQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181114-98-7
Record name 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.3 g (4.9 mmol) (3RS,4RS)-1-benzyl-4-methyl-pyrrolidine-3-carboxylic acid (as hydrochloride salt) are dissolved in 10 ml of methanol and combined with 0.6 ml (8.5 mmol) thionyl chloride while cooling with an ice bath. The ice bath is removed and the mixture is refluxed for three hours. Then the mixture is evaporated down i. vac. and combined with 1N sodium hydroxide solution. The aqueous phase is extracted three times with ethyl acetate. The combined organic phases are dried on sodium sulphate, filtered and evaporated down i. vac.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two

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